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Compound of Interest

Compound Name: Nocll

Cat. No.: B561544

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers working with Nocll (also known as Nocturnin or Ccr4c)
cloning and vector construction.

Troubleshooting Guides
Problem 1: Low or No Yield of Nocll PCR Product

Possible Causes and Solutions:
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Possible Cause

Recommended Solution

Suboptimal PCR Conditions

Optimize annealing temperature using a
gradient PCR. Test a range of MgCl2
concentrations (typically 1.5-2.5 mM).

Poor Template Quality

Use high-quality, intact cDNA synthesized from
fresh RNA isolated from a tissue with high Nocll
expression (e.g., adipose tissue, liver, kidney).

[1](2]

Primer Issues

Ensure primers are designed with a GC content
of 40-60% and a melting temperature (Tm)
between 55-65°C. Check for primer-dimers or
secondary structures using primer analysis

software.

Presence of PCR Inhibitors

Purify the cDNA template to remove any
potential inhibitors from the RNA extraction or

reverse transcription steps.

Problem 2: Difficulty in Cloning Nocll into the

Expression Vector

Possible Causes and Solutions:
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Possible Cause

Recommended Solution

Inefficient Restriction Digestion

Ensure complete digestion of both the PCR
product and the vector by using the
recommended buffer and temperature for the
chosen restriction enzymes. Increase incubation

time if necessary.

Vector Self-Ligation

Dephosphorylate the linearized vector using an
alkaline phosphatase to prevent it from re-

ligating without the Nocll insert.

Incorrect Ligation Ratio

Optimize the molar ratio of insert to vector. A 3:1
ratio is a good starting point, but this may need

to be adjusted.

Inactive Ligase

Use fresh T4 DNA ligase and ligation buffer, as
repeated freeze-thaw cycles can reduce

efficiency.

Problem 3: Low or No Expression of Recombinant Nocli

Protein

Possible Causes and Solutions:
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Possible Cause

Recommended Solution

Codon Usage Mismatch

The human Nocll gene may contain codons that
are rare in E. coli. Synthesize a codon-optimized
version of the Nocll gene for the chosen

expression host.

Protein Toxicity

If Nocll expression is toxic to the host cells, use
a tightly regulated promoter (e.g., pBAD) and/or
a lower induction temperature (18-25°C) to slow

down protein synthesis.

Protein Insolubility

Nocll may form inclusion bodies. To improve
solubility, try expressing the protein at a lower
temperature, using a different expression host
(e.g., insect or mammalian cells), or co-
expressing with chaperones. Consider

expressing only the catalytic C-terminal domain.

Incorrect Protein Folding

As Nocll is a hydrolase, proper folding is crucial
for its activity.[3] Eukaryotic expression systems
(e.g., yeast, insect, or mammalian cells) may be
necessary for correct post-translational

modifications and folding.

Subcellular Localization

Human Nocturnin has been shown to have
different isoforms that can localize to the
cytoplasm and mitochondria.[4][5] The choice of
the N-terminal initiation site can influence its

localization and function.[4][6]

Problem 4: Recombinant Nocll Protein is Insoluble

(Inclusion Bodies)

Possible Causes and Solutions:
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Possible Cause Recommended Solution

Lower the induction temperature (e.g., 18-25°C)
High Expression Rate and reduce the concentration of the inducing
agent (e.g., IPTG).

Analysis of the Nocll protein sequence reveals
_ _ hydrophobic regions. Consider adding a
Hydrophobic Regions N .
solubility-enhancing tag (e.g., GST, MBP) to the

N- or C-terminus of the protein.

Express the protein in a host that provides a
] ] more suitable environment for folding, such as
Lack of Proper Folding Environment ] ) )
eukaryotic cells. Co-expression with molecular

chaperones can also aid in proper folding.

If disulfide bonds are required for Nocll activity,
o ] ensure the expression host has an oxidizing
Disulfide Bond Formation . ) ) ) )
cytoplasmic environment (e.g., Origami™ E. coli

strains).

Frequently Asked Questions (FAQs)

Q1: What is the function of Nocll?

Al: Nocll, or Nocturnin, is a circadian-regulated enzyme that functions as a deadenylase and,
more recently identified, as an NADP(H) phosphatase.[3] It plays a role in metabolic regulation,
adipogenesis, and the circadian clock.[7]

Q2: Which tissues have the highest expression of Nocll?

A2: In mice, Nocll mRNA is most abundant in the liver, kidney, and testis, with rhythmic
expression also observed in the retina, spleen, and heart.[1][2] In humans, the highest mRNA
levels are found in adipose tissue, breast, liver, lung, and muscle.[4]

Q3: Are there different isoforms of the Nocll protein?

A3: Yes, studies have shown that human Nocturnin can exist in different isoforms, which may
arise from the use of alternative translation initiation sites.[4][6] These isoforms can have
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different subcellular localizations (cytoplasmic and mitochondrial), which may affect their
function.[4][5]

Q4: What is the domain structure of Nocll?

A4: Nocll contains a C-terminal domain belonging to the
Endonuclease/Exonuclease/phosphatase (EEP) family.[3] This domain is responsible for its
catalytic activity.

Q5: Are there any known inhibitors of Nocll?

A5: The search results did not yield specific inhibitors of Nocll. However, as it is a magnesium-
dependent phosphatase, metal chelators like EDTA would likely inhibit its activity.

Experimental Protocols
Protocol 1: Cloning of Human Nocll cDNA

* RNA Isolation: Isolate total RNA from a human cell line or tissue known to express Nocll
(e.g., adipose tissue-derived cells) using a commercial RNA isolation Kkit.

o cDNA Synthesis: Synthesize first-strand cDNA from 1-2 pg of total RNA using a reverse
transcriptase and oligo(dT) primers.

e PCR Amplification:

o Design primers flanking the full-length coding sequence of human Nocll (based on NCBI
Reference Sequence NM_012118.3). Add appropriate restriction sites to the 5' ends of the
primers for cloning into your desired expression vector.

o Set up a 50 pL PCR reaction containing:

1-2 uL of cDNA template

1 pL of forward primer (10 uM)

1 pL of reverse primer (10 uM)

25 pL of 2x high-fidelity PCR master mix
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» Nuclease-free water to 50 pL

o Perform PCR with the following cycling conditions: 98°C for 30s, followed by 30-35 cycles
of (98°C for 10s, 55-65°C for 30s, 72°C for 1 min/kb), and a final extension at 72°C for 5-
10 min.

Gel Purification: Run the PCR product on a 1% agarose gel and purify the band of the
correct size using a gel extraction Kit.

Vector and Insert Digestion: Digest both the purified PCR product and the expression vector
with the chosen restriction enzymes.

Ligation: Ligate the digested Nocll insert into the linearized vector using T4 DNA ligase.

Transformation: Transform the ligation mixture into competent E. coli cells and select for
positive clones on antibiotic-containing plates.

Verification: Confirm the presence and correct orientation of the insert by colony PCR,
restriction digestion of the plasmid DNA, and Sanger sequencing.

Protocol 2: Expression and Solubility Test of
Recombinant Nocll in E. coli

Transformation: Transform the verified Nocll expression plasmid into an appropriate E. coli
expression strain (e.g., BL21(DE3)).

Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate
antibiotic and grow overnight at 37°C with shaking.

Expression Culture: Inoculate 50 mL of LB medium with the overnight culture to an ODsoo of
0.1 and grow at 37°C with shaking until the ODeoo reaches 0.6-0.8.

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
For solubility testing, it is recommended to test different induction temperatures (e.g., 37°C
for 3-4 hours, 30°C for 5-6 hours, and 18°C overnight).

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in 2 mL of lysis
buffer (e.g., 50 mM Tris-HCI pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, and lysozyme).
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Sonicate the cells on ice to ensure complete lysis.

e Solubility Analysis:

o Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to separate the
soluble fraction (supernatant) from the insoluble fraction (pellet).

o Analyze samples of the total cell lysate, the soluble fraction, and the resuspended
insoluble fraction by SDS-PAGE to determine the expression level and solubility of the
recombinant Nocll protein.

Visualizations
Nocll Cloning and Vector Construction Workflow
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Click to download full resolution via product page

Caption: A flowchart illustrating the key steps in the cloning of the Nocll gene into an
expression vector.

Potential Signaling Role of Nocll in Circadian
Metabolism
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Caption: A diagram illustrating the potential role of Nocll in regulating metabolic pathways
through its deadenylase and NADP(H) phosphatase activities, under the control of the core
circadian clock genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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